molecular formula C21H23FN4O2S2 B2768566 N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE CAS No. 392298-07-6

N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B2768566
CAS No.: 392298-07-6
M. Wt: 446.56
InChI Key: UDXOOTHQRDWMFX-UHFFFAOYSA-N
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Description

N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a fluoroaniline moiety, and an adamantane carboxamide structure

Scientific Research Applications

N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring One common method involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core

The adamantane carboxamide structure is then introduced through an amide coupling reaction, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods. Scale-up processes would also need to address issues such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an alcohol.

    Substitution: The fluoroaniline moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aniline derivatives.

Mechanism of Action

The mechanism of action of N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and fluoroaniline moiety are likely involved in these interactions, contributing to the compound’s overall bioactivity. Pathways affected by this compound could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE is unique due to its combination of a thiadiazole ring, a fluoroaniline moiety, and an adamantane carboxamide structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S2/c22-15-3-1-2-4-16(15)23-17(27)11-29-20-26-25-19(30-20)24-18(28)21-8-12-5-13(9-21)7-14(6-12)10-21/h1-4,12-14H,5-11H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXOOTHQRDWMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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